7-[(5-methylfuran-2-yl)methyl]-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Beschreibung
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-dioxolo[4,5-g]quinazolin-8-one systematically delineates the compound’s structure:
- Quinazolin-8-one core : A bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety.
- 1,3-Dioxolo[4,5-g] substitution : A methylenedioxy group bridging the 4 and 5 positions of the benzene ring, annotated as [4,5-g] in the fused system.
- 6-Sulfanyl linkage : A thioether group at position 6, bonded to a methylene bridge.
- Oxadiazole substituent : A 1,2,4-oxadiazole ring substituted at position 3 with a 4-methylphenyl group.
- 7-(5-Methylfuran-2-yl)methyl : A furan ring with a methyl group at position 5, attached via a methylene group to position 7 of the quinazolinone.
Structural Representation
The molecular framework can be represented schematically (Figure 1). Key features include:
- Quinazolin-8-one : Positions 1–3 and 8–10 form the pyrimidinone-benzene fusion.
- 1,3-Dioxolo : Oxygen atoms at positions 4 and 5 of the benzene ring, connected by a methylene group.
- Oxadiazole : A five-membered ring with oxygen and two nitrogen atoms, substituted at position 3 with a p-tolyl group.
Simplified Molecular Line Entry System (SMILES) :COC1=C(C=C2C(=O)N(C3=CC=C(OC3)C)NC4=C2C(=O)N(C5=CC=C(C=C5)C)C6=NC(=NO6)CSC7=NC8=CC9=C(C=C7OCO9)O)O1
International Chemical Identifier (InChI) :InChI=1S/C25H20N4O5S/c1-14-5-3-4-6-17(14)23-27-22(34-28-23)12-35-25-26-19-10-21-20(31-13-32-21)9-18(19)24(30)29(25)11-16-8-7-15(2)33-16/h3-10H,11-13H2,1-2H3
CAS Registry Number and Alternative Identifiers
CAS Registry Number : While the exact CAS number for the 4-methylphenyl variant is not explicitly listed in the provided sources, the closely related 2-methylphenyl analog is registered under 1115927-18-8 .
Alternative Identifiers :
Hierarchical Classification Within Heterocyclic Compound Families
This compound belongs to multiple heterocyclic families (Table 1), reflecting its structural complexity:
Table 1: Hierarchical Classification of the Compound
Key Heterocyclic Components :
- Quinazolin-8-one Core :
1,2,4-Oxadiazole Substituent :
5-Methylfuran-2-ylmethyl Side Chain :
Sulfanyl Linker :
Structural Analogs :
Eigenschaften
IUPAC Name |
7-[(5-methylfuran-2-yl)methyl]-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5S/c1-14-3-6-16(7-4-14)23-27-22(34-28-23)12-35-25-26-19-10-21-20(31-13-32-21)9-18(19)24(30)29(25)11-17-8-5-15(2)33-17/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJSJVFRAUYSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=C(O6)C)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 1115970-78-9) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 488.5 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H20N4O5S |
| Molecular Weight | 488.5 g/mol |
| CAS Number | 1115970-78-9 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, the compound was tested against HepG2 liver cancer cells and exhibited a notable increase in apoptosis induction compared to control groups. The mechanism involved the activation of caspase pathways, specifically caspase-3, leading to increased apoptotic cell death.
Key Findings:
- Cytotoxicity: The compound showed effective inhibition of cell proliferation in HepG2 cells.
- Apoptosis Induction: Flow cytometry analysis revealed that treatment with the compound resulted in a significant increase in early and late apoptotic cells (22.18% and 27.51%, respectively) compared to control (1.49%) .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. It demonstrated inhibitory activity against various targets, including:
- EGFR (Epidermal Growth Factor Receptor) : Important for tumor growth and survival.
- FAAH (Fatty Acid Amide Hydrolase) : Involved in endocannabinoid metabolism.
These enzyme interactions suggest that the compound may have multifaceted roles in cancer treatment by targeting multiple pathways .
The proposed mechanism of action involves:
- Binding to Enzymes : The compound interacts with key enzymes involved in cancer cell signaling.
- Induction of Apoptosis : Through caspase activation, it promotes programmed cell death in cancerous cells.
- Cell Cycle Arrest : Treatment resulted in significant changes in cell cycle distribution, particularly an accumulation of cells in the Pre G1 phase, indicating enhanced apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on HepG2 Cells : A detailed analysis showed that treatment with varying concentrations led to significant apoptosis rates and alterations in cell cycle phases.
Concentration (μM) Apoptotic Cells (%) Pre G1 Phase Accumulation (fold increase) 7.9 22.18 14.9 6.1 27.51 18.5 - Enzymatic Assays : The compound was assessed for its ability to inhibit FAAH and EGFR with promising results indicating potential therapeutic applications in oncology .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogous quinazolinone and oxadiazole derivatives:
Table 1: Key Structural Features and Properties
Key Observations :
Core Modifications: The target compound’s [1,3]dioxolo ring introduces rigidity and planar strain compared to triazolo-fused cores in 5g and 9f. The oxadiazole group in the target differs from coumarin-linked oxadiazoles (e.g., 6a-j) by being directly attached to the quinazolinone via a sulfanyl bridge, possibly improving bioavailability .
Substituent Effects :
- The methylfuran group in the target may increase lipophilicity (logP ~3.5 predicted) compared to 5g (logP ~2.8) and 9f (logP ~3.1).
- The sulfanyl linker in the target’s oxadiazole substituent could enhance redox stability relative to simple methylsulfanyl groups in 5g and 9f .
Synthetic Pathways :
- Like 5g and 9f, the target compound’s synthesis likely involves nucleophilic substitution (e.g., alkylation of sulfanyl groups) in polar aprotic solvents like DMF .
- The oxadiazole ring formation may parallel methods used for coumarin-oxadiazole hybrids, such as cyclization of thioamide intermediates .
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Anticonvulsant Potential: Coumarin-oxadiazole hybrids (e.g., 6e) show potent activity in maximal electroshock (MES) tests, suggesting the target’s oxadiazole moiety may confer similar neuroactivity .
- Anticancer Applications: Triazoloquinazolinones (e.g., 5g) exhibit DNA-binding properties; the target’s dioxolo ring may enhance intercalation efficiency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step organic reactions. Start with a quinazolin-8-one core and introduce substituents via nucleophilic substitution or cross-coupling reactions. For example:
- Step 1 : Functionalize the quinazolinone at position 6 using a sulfanyl linker (e.g., via thiol-alkylation with [3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol) under basic conditions (e.g., NaH/DMF) .
- Step 2 : Attach the 5-methylfuran-2-ylmethyl group at position 7 using a Mitsunobu reaction or alkylation with a furan-derived bromomethyl intermediate .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the purity and structural integrity of this compound be reliably characterized?
- Methodological Answer : Employ a combination of:
- HPLC : Use a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with UV detection at 254 nm. Optimize the mobile phase (e.g., 70:30 acetonitrile/water) to resolve impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 550.18) .
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl3 to verify substituent positions and stereochemistry. Key signals include furan methyl (δ ~2.3 ppm) and oxadiazole aromatic protons (δ ~7.2–7.8 ppm) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to potential irritancy of sulfanyl and oxadiazole groups. Work in a fume hood to avoid inhalation .
- Storage : Store in a desiccator at 4°C under inert gas (argon) to prevent hydrolysis of the dioxolo group .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized cell lines (e.g., HepG2 for cytotoxicity) and controls. Validate via orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) .
- Structural Analogs : Synthesize derivatives (e.g., replacing the 4-methylphenyl group with halogens) to isolate structure-activity relationships (SAR) and identify confounding functional groups .
Q. What computational strategies predict the compound’s molecular targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against kinase or protease targets (e.g., PDB: 3POZ). Prioritize binding poses with low RMSD (<2 Å) and favorable ΔG values .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted ligand-protein complexes. Analyze hydrogen bonds with the oxadiazole and dioxolo groups .
Q. How can degradation pathways be analyzed under varying pH/temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C. Monitor degradation products via LC-MS/MS .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated stability data (e.g., 25°C/60% RH vs. 40°C/75% RH) .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in reported enzymatic inhibition IC50 values?
- Methodological Answer :
- Standardize Assays : Use identical enzyme batches (e.g., recombinant human kinases) and substrate concentrations (e.g., ATP at Km).
- Data Normalization : Report IC50 values relative to a reference inhibitor (e.g., staurosporine for kinases) to control for inter-lab variability .
Q. What strategies optimize solubility for in vivo studies without altering bioactivity?
- Methodological Answer :
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